Product packaging for 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide(Cat. No.:CAS No. 59022-68-3)

2-(1H-indol-3-yl)-2-oxo-N-propylacetamide

Cat. No.: B2808289
CAS No.: 59022-68-3
M. Wt: 230.267
InChI Key: TVPXAYVVVLTHNN-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Bioactive Compounds

The indole scaffold, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its prevalence in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. nih.gov The indole nucleus is a key component in numerous approved drugs, underscoring its therapeutic relevance. Its structural versatility allows for modifications at various positions, enabling the fine-tuning of a compound's pharmacological profile. The indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, contributes to its capacity to bind to a diverse range of biological targets. nih.gov

Overview of Amide Functionality in Pharmaceutical Design

The amide functional group is one of the most ubiquitous linkages in pharmaceuticals. Its importance lies in its chemical stability and its ability to act as both a hydrogen bond donor and acceptor. This dual nature is crucial for molecular recognition and binding to biological macromolecules like proteins and nucleic acids. The planarity of the amide bond also imparts a degree of conformational rigidity to a molecule, which can be advantageous for optimizing its interaction with a specific binding site.

Contextualization of 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide within Indole-Acetamide Chemical Space

The compound this compound belongs to the indole-3-glyoxylamide (B122210) subclass of indole-acetamides. This structural motif, characterized by a two-carbon linker between the indole ring and the amide nitrogen with a ketone at the alpha-carbon, has been the subject of considerable research. nih.govnih.gov While specific research on the N-propyl derivative is limited in publicly available literature, the broader class of N-alkyl indole-3-glyoxylamides has been investigated for various therapeutic applications. nih.gov The nature of the substituent on the amide nitrogen can significantly influence the compound's physicochemical properties, such as lipophilicity and solubility, which in turn affect its pharmacokinetic and pharmacodynamic profiles. Studies on related N-alkyl indole-3-glyoxylamides have shown that the size and nature of the alkyl group can be critical for biological activity. nih.gov

Research Objectives and Academic Significance

The academic significance of studying compounds like this compound lies in the systematic exploration of structure-activity relationships (SAR) within the indole-3-glyoxylamide class. By synthesizing and evaluating a series of derivatives with varying N-alkyl substituents, researchers can elucidate the structural requirements for a desired biological effect. Although detailed research findings for the N-propyl variant are not extensively documented, its study would contribute to a more comprehensive understanding of this chemical space. The synthesis and characterization of this compound would serve as a valuable data point for medicinal chemists working on the development of new indole-based therapeutics. The general synthetic route to such compounds typically involves the reaction of an indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate, which is then reacted with the desired amine, in this case, propylamine (B44156). mdpi.comnih.gov

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound would likely follow a well-established two-step procedure common for this class of compounds.

Step 1: Formation of the Indole-3-glyoxylyl chloride intermediate

Indole would be reacted with oxalyl chloride in an aprotic solvent such as diethyl ether or tetrahydrofuran. This electrophilic substitution reaction at the electron-rich C3 position of the indole ring would yield the highly reactive intermediate, 2-(1H-indol-3-yl)-2-oxoacetyl chloride.

Step 2: Amidation

The resulting acid chloride would then be reacted with propylamine to form the final N-propylacetamide derivative. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

The final product would be purified using standard techniques like recrystallization or column chromatography. Its structure would be confirmed by spectroscopic methods including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the indole, propyl, and amide protons and carbons, and their connectivity.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the N-H, C=O (amide and ketone), and C-H bonds.

Potential Biological and Pharmacological Activities

The indole-3-glyoxylamide scaffold is known to be a versatile pharmacophore with a wide range of reported biological activities. ajprd.comajprd.comajprd.com Therefore, it is plausible that this compound could exhibit one or more of the following activities:

Anticancer Activity: Many indole-3-glyoxylamide derivatives have been reported as potent anticancer agents. ajprd.comajprd.comajprd.com Some of these compounds function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. acs.org

Antiprion Activity: A number of indole-3-glyoxylamides have shown significant activity in cellular models of prion disease.

Antiviral Activity: The indole nucleus is a common feature in many antiviral compounds, and some indole-acetamides have been investigated for their potential to inhibit viral replication.

Cannabinoid Receptor Modulation: Certain indole-3-oxoacetamides have been identified as ligands for cannabinoid receptors, suggesting potential applications in pain management and inflammation. nih.govjohnshopkins.eduresearchgate.net

The specific activity and potency of this compound would be highly dependent on how the N-propyl group influences its binding to various biological targets. Further experimental evaluation would be necessary to determine its precise pharmacological profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O2 B2808289 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide CAS No. 59022-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-7-14-13(17)12(16)10-8-15-11-6-4-3-5-9(10)11/h3-6,8,15H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPXAYVVVLTHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1h Indol 3 Yl 2 Oxo N Propylacetamide and Its Analogs

Historical Development of Indole-Glyoxylamide Synthesis

The indole (B1671886) nucleus is a cornerstone in the development of pharmacologically active molecules, largely because it is a common feature in many natural products and biomolecules like tryptophan. nih.gov This prominence spurred extensive research into indole chemistry, leading to a vast number of synthetic derivatives. The combination of the indole scaffold with the glyoxylamide functional group created a highly adaptable template, the indolylglyoxylamide moiety. nih.govajprd.com

Historically, the synthesis of indole-3-glyoxylamides has been dominated by the Friedel-Crafts acylation of an indole ring. The most common approach involves the reaction of an indole derivative with an activated form of oxalic acid, typically oxalyl chloride. This electrophilic substitution reaction preferentially occurs at the electron-rich C3 position of the indole ring, yielding an indole-3-glyoxylyl chloride intermediate. This highly reactive intermediate is then readily coupled with a primary or secondary amine to form the desired glyoxylamide. This fundamental two-step, one-pot procedure has been the basis for the synthesis of a wide array of N-substituted indole-3-glyoxylamides and remains a cornerstone of contemporary synthetic strategies. ajprd.commdpi.com

Contemporary Synthetic Routes for 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide

Modern synthetic chemistry offers several refined methods for the efficient production of this compound and its analogs.

Starting IndoleAmineProductYield (%)
IndolePropylamine (B44156)This compoundVaries
2-ArylindoleVarious Alkyl/Aryl AminesN-Alkyl/Aryl-2-aryl indol-3-yl glyoxylamidesVaries
IndoleTryptamineBis(indolyl)glyoxylamide82-93% ajprd.com
2-(Adamantan-1-yl)-1H-indoleVarious Substituted AminesN-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide81-88% mdpi.com

Utilization of Indole Acetic Acid Amides as Precursors

An alternative synthetic pathway involves the use of indole-3-acetic acid or its amide derivatives as starting materials. Indole-3-acetamides can be synthesized via a one-pot multicomponent reaction by coupling indole-3-acetic acid with various amines using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govacs.org

The subsequent conversion of the indole-3-acetamide (B105759) to the corresponding indole-3-glyoxylamide (B122210) requires the oxidation of the α-carbon (the methylene (B1212753) group adjacent to the carbonyl). This transformation is less commonly reported than the oxalyl chloride route and presents a significant chemical challenge. Direct oxidation of this position without affecting the indole ring or other functional groups can be difficult. While enzymatic oxidation of indole-3-acetic acid to oxindole-3-acetic acid has been demonstrated in plants, chemical methods for the direct and selective α-oxidation of indole-3-acetamides to glyoxylamides are not well-established in the literature. nasa.gov In microorganisms, several biosynthetic pathways for indole-3-acetic acid (IAA) exist, including the indole-3-acetamide (IAM) pathway, where tryptophan is converted to IAM and then hydrolyzed to IAA. mdpi.commdpi.com However, this biological pathway does not involve the oxidation of the acetamide (B32628) to a glyoxylamide.

Coupling Reactions of Indole Derivatives with Amines for Acetamide Formation

The final and crucial step in many synthetic routes to this compound is the formation of the amide bond. This is most frequently achieved by the coupling of an activated indole-3-glyoxylic acid derivative with propylamine. The most common activated species is the indole-3-glyoxylyl chloride, generated in situ from the reaction of indole with oxalyl chloride. mdpi.com The high reactivity of the acyl chloride allows for a facile reaction with the amine nucleophile.

In addition to the acyl chloride method, standard peptide coupling reagents can be employed to form the amide bond from indole-3-glyoxylic acid and an amine. Reagents such as 1,1'-carbonyldiimidazole (CDI) are effective for this transformation. nih.gov The reaction proceeds by first activating the carboxylic acid with CDI to form an acylimidazolide intermediate, which then readily reacts with the amine to form the desired acetamide product.

Advanced Catalytic Approaches in Indole Derivatization

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability.

"Borrowing Hydrogen" Processes for Indole Alkylation (Applicability to N-Propylacetamide Linkage)

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical catalytic process for forming C-N and C-C bonds. acs.orgnih.gov This process typically uses alcohols as alkylating agents, with water as the only byproduct. acs.org The general mechanism, often catalyzed by transition metals like iridium, ruthenium, cobalt, or nickel, involves three key steps:

The metal catalyst temporarily "borrows" hydrogen from an alcohol, oxidizing it to a reactive aldehyde or ketone.

The aldehyde undergoes a condensation reaction with a nucleophile (such as an amine).

The catalyst returns the borrowed hydrogen to the resulting imine intermediate, reducing it to form the alkylated product and regenerating the catalyst. acs.orgnih.gov

While this methodology is widely reported for the C3-alkylation of indoles using various alcohols, its application to forming the N-propylacetamide linkage of the target molecule is also conceivable in two main ways: researchgate.netresearchgate.netrsc.orgrsc.org

N1-Alkylation of the Indole Ring: The indole NH group can be alkylated using the borrowing hydrogen strategy. An N-unsubstituted indole-3-glyoxylamide could be reacted with propanol (B110389) in the presence of a suitable catalyst. The catalyst would oxidize propanol to propanal, which would then condense with the indole nitrogen. Subsequent reduction of the intermediate by the catalyst hydride would yield the N1-propylated indole derivative.

N-Alkylation of a Primary Amide: Alternatively, one could start with 2-(1H-indol-3-yl)-2-oxoacetamide (a primary amide) and N-alkylate the amide nitrogen with propanol. The borrowing hydrogen methodology has been successfully applied to the N-alkylation of amines and sulfonamides. nih.govscilit.com The reaction would proceed via the oxidation of propanol to propanal, condensation with the primary amide, and subsequent reduction to form the N-propylacetamide linkage. This provides a green alternative to traditional alkylation methods that use alkyl halides.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are often varied include the choice of solvent, catalyst, reaction temperature, and the nature of the substituents on the indole ring and the amine.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents are generally preferred for the acylation step to prevent the hydrolysis of the highly reactive acyl chloride intermediate. Anhydrous diethyl ether and toluene (B28343) are commonly employed for the initial reaction with oxalyl chloride. mdpi.com For the subsequent amidation step, a variety of solvents can be used, and the selection often depends on the solubility of the amine and the intermediate.

Catalyst Influence: Lewis acids have been shown to be effective catalysts in the synthesis of related compounds, particularly in Friedel-Crafts type reactions involving indoles. For instance, in the synthesis of 2-hydroxy-2-(1H-indol-3-yl)-N-substituted acetamides, the use of FeSO4 as a catalyst in reactions with various indoles has been reported to produce excellent yields of up to 93%. ajprd.com In the same study, the use of FeCl3 as a catalyst for the synthesis of bisindole compounds resulted in yields as high as 92%. ajprd.com The choice of catalyst can influence the regioselectivity of the reaction and minimize the formation of byproducts.

Temperature and Reaction Time: The reaction temperature is another critical parameter. The initial acylation with oxalyl chloride is often carried out at low temperatures, typically around 0 °C, to control the reactivity of the reagents and prevent side reactions. The subsequent amidation step is often performed at a slightly elevated temperature, such as 60 °C, to ensure the completion of the reaction in a reasonable timeframe. mdpi.com For example, a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized in good yields (81.5-91.5%) by reacting the corresponding acid chloride with various amines in toluene at 60 °C for 4 hours. mdpi.com

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted indole-3-glyoxylamide analogs, illustrating the impact of different reagents and conditions.

Indole DerivativeAmineCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-(Adamantan-1-yl)-1H-indoleCyclopropylamineOxalyl chloride, K2CO3Toluene60487.0 mdpi.com
2-(Adamantan-1-yl)-1H-indole2-(Thiophen-2-yl)ethylamineOxalyl chloride, K2CO3Toluene60488.9 mdpi.com
2-(Adamantan-1-yl)-1H-indolep-ToluidineOxalyl chloride, K2CO3Toluene60486.5 mdpi.com
IndoleTryptamineOxalyl chlorideNot specifiedNot specifiedNot specified82-93 ajprd.com
N-substituted indolesVarious aminesFeSO4Not specifiedRoom TemperatureNot specifiedup to 93 ajprd.com

Analytical Characterization Techniques for Synthetic Validation

The structural elucidation and confirmation of the synthesized this compound and its analogs are performed using a combination of modern spectroscopic techniques. These methods are essential for verifying the identity and purity of the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a primary tool for determining the molecular structure of the synthesized compounds. ¹H NMR provides information about the number and types of protons in a molecule and their chemical environment, which helps in identifying the different functional groups and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra are analyzed to confirm the presence of the indole ring, the glyoxylamide moiety, and the N-propyl group, and to ensure the correct regiochemistry of the substitutions. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a very accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. mdpi.com This information is crucial for confirming that the synthesized compound has the correct molecular formula. The fragmentation patterns observed in the mass spectrum can also provide further structural information, corroborating the data obtained from NMR spectroscopy.

Mechanistic Insights into the Biological Actions

Elucidation of Receptor Binding Modes

While specific receptor binding studies for 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide are not extensively detailed in the current body of literature, research on analogous indol-3-yl-oxoacetamide derivatives has shed light on their potential receptor interactions. A notable target for this class of compounds is the cannabinoid receptor type 2 (CB2). Studies on a series of indol-3-yl-oxoacetamides have demonstrated their potential as potent and selective CB2 ligands. For instance, a fluorinated derivative within this series exhibited a high binding affinity with a Ki value of 6.2 nM. This suggests that compounds with the indol-3-yl-oxoacetamide scaffold can effectively bind to the CB2 receptor, indicating a potential mechanism for their pharmacological effects, which could include modulation of inflammatory and immune responses.

Characterization of Molecular Interactions with Identified Protein Targets (e.g., MDM2, PBR)

The interaction between the tumor suppressor protein p53 and its negative regulator, Mouse Double Minute 2 homolog (MDM2), is a critical target in cancer therapy. Overexpression of MDM2 is a common mechanism for the inactivation of p53 in various cancers. The indole (B1671886) scaffold is recognized as a key structural motif in the design of small molecule inhibitors that can disrupt the p53-MDM2 interaction.

Although direct molecular interaction studies of this compound with MDM2 are not specifically documented, related indole-based antagonists have been shown to bind to MDM2 in the p53-binding pocket. These interactions are typically characterized by the indole moiety mimicking the key interactions of p53's tryptophan residue (Trp23) within a hydrophobic cleft of MDM2. The NH group of the indole ring often participates in a crucial hydrogen bond with the backbone carbonyl of Leu54 on MDM2, anchoring the inhibitor in the binding site. This disruption of the p53-MDM2 complex can lead to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions.

While the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO), is another potential target for indole-containing compounds, specific molecular interactions with this compound have not been explicitly characterized in the available research.

Analysis of Intracellular Signaling Pathway Modulation (e.g., Ca2+ Flux for 5-HT2A Activity)

The activation of certain G protein-coupled receptors, such as the serotonin (B10506) 5-HT2A receptor, is known to initiate intracellular signaling cascades, including the mobilization of intracellular calcium (Ca2+). This is a common functional assay to determine the agonist or antagonist properties of a compound at this receptor. While the indole core is a common feature in many serotonin receptor ligands, there is currently no direct evidence from the reviewed literature linking this compound to the modulation of 5-HT2A receptor activity or associated Ca2+ flux. Further investigation would be required to establish any such relationship and its downstream consequences on cellular signaling.

Application of Cellular Assays for Functional Validation (e.g., Ca2+ flux functional assays, cytotoxicity studies in cancer cell lines)

Cellular assays are crucial for validating the biological activity of compounds like this compound. Cytotoxicity studies are particularly prominent for the broader class of N-substituted 2-(1H-indol-3-yl)-2-oxoacetamides. For example, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were evaluated for their anti-proliferative activity against several human cancer cell lines.

These studies revealed that certain derivatives possess potent cytotoxic effects. One particular compound in this series demonstrated significant activity against HepG2 (liver cancer) cells, with an IC50 value of 10.56 ± 1.14 μM. nih.gov Further investigation into the mechanism of this cytotoxicity indicated that the compound induced apoptosis in a time- and dose-dependent manner. This was evidenced by the cleavage of poly ADP-ribose polymerase (PARP) and a dose-dependent increase in the activity of caspase-3 and caspase-8, suggesting an extrinsic pathway of apoptosis induction. nih.gov

Compound DerivativeCancer Cell LineIC50 (μM)
Compound 5r (an N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide)HepG2 (Liver Cancer)10.56 ± 1.14

Investigation of Specific Cellular Process Modulation (e.g., membrane fusion, genome replication/transcription for antiviral mechanisms)

Beyond anticancer activities, derivatives of the indol-3-yl-oxoacetamide scaffold have been investigated for their antiviral properties. Specifically, studies on 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide (B32628) derivatives have revealed their potential as inhibitors of the human respiratory syncytial virus (RSV).

Mechanistic studies on these antiviral analogs have identified distinct modes of action. One derivative was found to act as an inhibitor of membrane fusion, a critical early step in the viral entry process. Another analog was shown to function at a later stage, inhibiting RSV genome replication and/or transcription. These findings highlight the versatility of the indole scaffold in targeting different stages of the viral life cycle. This suggests that this compound could potentially be explored for similar antiviral activities, although specific studies are required to confirm this.

Compound ClassVirusProposed Mechanism of Action
2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivativesHuman Respiratory Syncytial Virus (RSV)Inhibition of membrane fusion
2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivativesHuman Respiratory Syncytial Virus (RSV)Inhibition of genome replication/transcription

Structure Activity Relationship Sar and Molecular Design

Contribution of the N-Propylacetamide Moiety to Bioactivity

The N-propylacetamide moiety plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the parent compound. The propyl group, a short, linear alkyl chain, influences the molecule's lipophilicity, which is a key determinant of its ability to cross cell membranes and access biological targets.

In studies of related indole (B1671886) derivatives, the length and nature of the N-alkyl group on the amide nitrogen have been shown to be critical for bioactivity. For instance, in a series of potent ligands for the translocator protein (TSPO), a key requirement for high in vivo efficacy was the presence of an N-alkyl group on the amide nitrogen with a carbon chain length in the range of one to three atoms. nih.gov This suggests that the N-propyl group in 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide strikes an optimal balance of lipophilicity and steric bulk for certain biological targets.

Influence of Substitutions on the Indole Core

The indole core is a "privileged structure" in medicinal chemistry, capable of various noncovalent interactions, including hydrogen bonding, π–π stacking, and cation–π interactions. nih.govresearchgate.net The unsubstituted N-H group of the indole ring is often a crucial hydrogen bond donor, anchoring the molecule to its target. nih.gov Modifications to this core can significantly alter the compound's biological profile.

Research has shown that substitutions at various positions on the indole ring can have profound effects on activity:

Position 5: Electron-donating groups, such as a methoxy (B1213986) group, at the 5-position have been shown to enhance the efficiency of amidation reactions, while electron-withdrawing groups like esters or nitro groups tend to hinder it. nih.gov In some series of N-(benzyl)indol-3-ylglyoxylamides, the effect of substituents at the 5-position was found to be interdependent with substitutions on the benzyl (B1604629) ring, highlighting complex electronic interplay. nih.gov

Position 6: The introduction of a halogen, such as a bromo group, at the 6-position can serve as a synthetic handle for further modifications via cross-coupling reactions, allowing for the introduction of diverse heterocyclic and aryl rings to explore the chemical space and optimize activity. nih.gov In one study on antimalarial N-acetamide indoles, replacing a 5-methyl-1,3,4-oxadiazole at the 6-position with other isosteres led to varied outcomes, with a 4-(N-methyl-pyrazole) group being the most suitable replacement. nih.gov

These findings underscore the indole nucleus not merely as a passive scaffold but as an active, tunable component whose electronic and steric properties can be precisely modified to enhance biological activity.

Significance of the 2-Oxo-Glyoxylamide Linkage

The 2-oxo-glyoxylamide (or indolylglyoxylamide) linkage is a key structural feature that confers significant versatility and potency. nih.gov This moiety is more than a simple linker; its unique electronic and conformational properties are integral to its function. Combining the privileged indole nucleus with the glyoxylamide function creates an excellent template for drug design, suitable for a wide range of structural modifications. nih.gov

Key features contributing to its significance include:

Enhanced Hydrogen Bonding: Compared to a simple amide, the glyoxylamide linker offers an additional hydrogen bond acceptor through its keto group. This increases the potential for strong and specific interactions with biological targets. nih.gov

Conformational Flexibility: The torsional angle of the glyoxylamide linkage is variable, allowing the molecule to adopt different conformations to fit optimally into a binding site. nih.gov

Synthetic Accessibility: The synthetic ease and versatility of modifying both the indole nucleus and the glyoxylamide function have led to the development of a vast array of biologically active molecules. nih.gov

The combination of these properties has established the indolylglyoxylamide moiety as a powerful scaffold in medicinal chemistry, leading to the development of compounds with diverse pharmacological activities. nih.gov

Comprehensive Comparative SAR Studies with Indole-Acetamide Analogs

Effects of Alkyl and Aryl Substitutions on the Amide Nitrogen

The substituent on the amide nitrogen is a primary point of diversification for indole-acetamide and indole-glyoxylamide analogs. Both alkyl and aryl groups have been extensively studied, revealing clear SAR trends.

For some cytotoxic indolylglyoxylamides, simple, linear alkyl chains on the amide nitrogen were found to be advantageous, while excessive substitution led to a loss of activity. nih.gov The introduction of an additional α-methyl group to a 2-methoxyethyl substituent resulted in the most potent compound in one series, whereas a β-tertiary center was not tolerated. nih.gov

In a series of indole-3-acetamide (B105759) derivatives evaluated for α-amylase inhibitory activity, N-phenyl substitution was used as a platform for further modification. nih.gov The activity varied based on the substituents on the N-phenyl ring, demonstrating that aryl substitution creates a vector for further SAR exploration.

Compound ClassSubstitution on Amide NitrogenKey SAR FindingsReference
IndolylglyoxylamidesN-alkyl (1-3 carbons)Important for in vivo anxiolytic-like properties in TSPO ligands. nih.gov
IndolylglyoxylamidesSubstituted N-alkyl chainsSimple, linear chains are often potent; excessive substitution can abolish cytotoxic activity. nih.gov
Indole-3-acetamidesN-phenyl with alkyl groupsA chloro-methylphenyl group showed better activity against α-amylase than simpler alkylphenyl groups. nih.gov

Impact of Halogenation on Indole Ring or Aromatic Moieties

Halogenation is a common and effective strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. nih.gov In the context of indole-acetamide analogs, halogenation of either the indole ring or an N-aryl substituent has profound effects.

Studies on N-phenyl indole-3-acetamides as α-amylase inhibitors have shown that the nature, number, and position of halogen substituents are critical. nih.govacs.org

Position: Para-substituted analogs were generally more active than their meta-substituted counterparts. For example, a para-fluoro substituted compound (IC₅₀ = 1.09 µM) was the most active in its series, while the meta-fluoro analog was less active. nih.govacs.org Similarly, a para-iodo compound was more active than the meta-iodo version. nih.gov

Nature of Halogen: The specific halogen atom matters. A para-chloro substituted compound was the second most active in one series, indicating a preference for specific halogens at certain positions. nih.gov

Number of Substituents: Di-substituted fluoro analogs displayed decreased activity compared to the mono-fluoro substituted compound, suggesting that increasing the number of halogens can be detrimental. nih.govacs.org

The introduction of a halogen can influence the molecule's electronic distribution, lipophilicity, and ability to form halogen bonds, all of which impact binding affinity with the target protein. acs.org

CompoundSubstitution on N-Phenyl Ringα-Amylase Inhibition IC₅₀ (µM)Reference
15 4-Fluoro1.09 ± 0.11 nih.gov
21 4-Chloro1.76 ± 0.2 nih.gov
20 4-Iodo2.14 ± 0.08 nih.gov
19 3-Iodo2.28 ± 0.08 nih.gov
17 2,4-DifluoroLess active than mono-fluoro analog nih.gov
18 3,4-DifluoroLess active than mono-fluoro analog nih.gov

Structural Comparisons with Other Indole Carboxamide Scaffolds

The 2-(1H-indol-3-yl)-2-oxo-acetamide scaffold can be compared with other bioactive indole carboxamide frameworks, such as indole-2-carboxamides and indole-3-acetamides, to understand the importance of the linker and its attachment point on the indole ring.

Indole-2-carboxamides: In this scaffold, the carboxamide group is attached directly to the C2 position of the indole. This class includes potent antitubercular agents that inhibit the MmpL3 transporter and selective cannabinoid receptor 2 (CB2) agonists. nih.govnih.gov The direct linkage at C2 creates a more rigid structure compared to the glyoxylamide at C3. The SAR for this class often revolves around bulky, lipophilic groups on the amide nitrogen, such as adamantyl, which was found to be highly potent against tuberculosis. nih.gov

Indole-3-acetamides: These compounds feature a -CH₂-CO-NH- linker at the C3 position. The additional methylene (B1212753) group provides more conformational flexibility than the direct C2-carboxamide linkage but lacks the second carbonyl group of the glyoxylamide linker. This scaffold has been explored for antihyperglycemic and antioxidant activities. nih.gov

Indole-3-glyoxylamides: The subject scaffold, with its -CO-CO-NH- linker at C3, combines the C3 attachment point with a more complex and functionally versatile linker. The additional keto group provides another point for hydrogen bonding and alters the electronic character of the side chain compared to the acetamide (B32628) linker. nih.gov This scaffold has been successfully employed to develop a wide range of potent compounds, validating its status as a privileged structure. nih.gov

The choice of scaffold—indole-2-carboxamide, indole-3-acetamide, or indole-3-glyoxylamide (B122210)—fundamentally dictates the geometry, flexibility, and hydrogen bonding potential of the resulting molecules, thereby directing their biological activity toward different targets.

Role of Structural Rigidification (e.g., Chromane (B1220400), Benzodioxane Analogs)

Structural rigidification is a key strategy in drug design to enhance binding affinity, selectivity, and pharmacokinetic properties by reducing the conformational flexibility of a molecule. Incorporating rigid structural motifs, such as chromane or benzodioxane rings, into the indole-3-glyoxylamide scaffold can lead to a more defined orientation of key pharmacophoric features, facilitating optimal interaction with the target protein.

While direct studies on chromane and benzodioxane analogs of this compound are not extensively documented, the principles of this approach can be illustrated by related research on indole-chromene hybrids. Chromenes, which are structurally related to chromanes, have been integrated into indole-based structures to create hybrid molecules with potent biological activities. nih.gov This molecular hybridization aims to combine the pharmacophoric features of both moieties to achieve enhanced therapeutic effects. nih.govresearchgate.net

A study on novel indole-tethered chromene derivatives revealed significant cytotoxic properties against various cancer cell lines. nih.gov The synthesis of these compounds involved a one-pot multicomponent reaction, yielding a series of derivatives that were subsequently evaluated for their anticancer activity. The results, summarized in the table below, indicate that substitutions on the indole ring of these rigidified structures play a crucial role in their biological activity. nih.gov

CompoundR1R2IC50 (µM) vs. A549 (Lung Carcinoma)IC50 (µM) vs. PC-3 (Prostate Carcinoma)IC50 (µM) vs. MCF-7 (Breast Carcinoma)
4aHCH314.515.216.3
4bHC2H512.813.514.1
4cFCH37.98.68.1
4dFC2H58.49.18.8
4eClCH310.211.410.9
4fClC2H511.112.311.7
4gBrCH313.214.113.8
4hBrC2H514.014.914.5
4iCH3CH315.116.015.7
4jCH3C2H515.916.816.4

Data sourced from Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. nih.gov

The data reveals that compounds 4c and 4d , which feature a fluorine substituent at the 5-position of the indole ring, exhibited the most potent cytotoxic activity across all tested cell lines, with IC50 values ranging from 7.9 to 9.1 µM. nih.gov This suggests that the electronic properties of the substituent on the indole ring, in combination with the rigid chromene scaffold, significantly influence the anticancer efficacy. Molecular docking studies of these compounds indicated a strong binding affinity towards the tubulin protein, suggesting a potential mechanism of action. nih.gov

Similarly, the incorporation of a benzodioxane moiety, another conformationally restricted unit, is a recognized strategy in medicinal chemistry to explore the SAR of flexible molecules. While specific examples tethered to the indole-3-glyoxylamide core are scarce in the literature, the principle remains to lock the molecule in a specific conformation to enhance its interaction with a biological target.

Rational Design Principles for Tailored Biological Activity and Selectivity

The rational design of this compound analogs is guided by established SAR principles to optimize their biological activity and selectivity for a specific target. The indole-3-glyoxylamide core is a versatile platform where modifications at several key positions can profoundly impact the pharmacological profile. nih.gov

Key Modification Points and Their Impact:

Indole Nitrogen (N-1): Substitution at the N-1 position of the indole ring is a common strategy to modulate activity. For instance, the introduction of a 4-chlorobenzyl group at this position led to the development of Indibulin, a potent microtubule destabilizing agent. ajprd.com The nature of the substituent at N-1 can influence potency, selectivity, and pharmacokinetic properties.

Indole Ring System: Modifications on the benzene (B151609) ring of the indole nucleus can fine-tune the electronic and lipophilic properties of the molecule. As seen in the indole-chromene hybrids, the introduction of a fluorine atom at the C-5 position significantly enhanced cytotoxic activity. nih.gov Other positions on the indole ring can also be substituted to explore interactions with specific sub-pockets of the target protein.

Glyoxylamide Linker: The glyoxylamide linker is a critical component of the pharmacophore, often involved in key hydrogen bonding interactions with the target. nih.gov Modifications to this linker, such as introducing an amino acid spacer, have been explored to alter the compound's activity. nih.gov

Amide Substituent (N-propyl group): The substituent on the amide nitrogen plays a crucial role in determining the compound's biological target and potency. Varying the N-substituent from a simple alkyl chain like propyl to more complex heterocyclic or aromatic moieties can dramatically change the pharmacological profile. For example, replacing the N-propyl group with an N-heterocyclic moiety has led to the discovery of orally active anticancer agents. nih.gov

A systematic approach to rational design involves:

Target Identification and Validation: Understanding the biological target and its binding site is fundamental.

Pharmacophore Modeling: Identifying the key structural features responsible for the desired biological activity. For the indole-3-glyoxylamide scaffold, this typically includes the indole NH group, the glyoxylamide linker, and the terminal amide group.

Structure-Based Design: Utilizing computational tools like molecular docking to predict the binding modes of designed analogs within the active site of the target protein. This allows for the rational introduction of substituents to enhance binding affinity and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, reduce toxicity, or alter metabolic stability.

Conformational Restriction: As discussed in the previous section, introducing rigid elements to lock the molecule into a bioactive conformation.

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new therapeutic agents with tailored biological activities and improved selectivity for a wide range of diseases, including cancer and infectious diseases. nih.gov

Computational and in Silico Approaches in Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule ligand and a protein receptor, offering valuable information on binding energetics and the specific amino acid residues involved in the interaction. While direct molecular docking studies on 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide with all the listed targets are not extensively available in the public domain, research on structurally analogous indole-3-glyoxylamide (B122210) derivatives provides a predictive framework for its potential interactions.

MDM2/p53 Pathway: The Murine Double Minute 2 (MDM2)-p53 protein-protein interaction is a critical target in oncology. unisi.it Small molecules that can inhibit this interaction can reactivate the tumor suppressor functions of p53. unisi.it Molecular docking studies on various indole-based scaffolds have demonstrated their potential to bind to the p53-binding pocket of MDM2. researchgate.netnih.gov For indole (B1671886) derivatives, key interactions often involve the indole nitrogen forming a hydrogen bond with the backbone carbonyl of MDM2's Val93. unisi.it The indole ring itself can fit into the hydrophobic pocket typically occupied by Trp23 of p53. unisi.itnih.gov It is hypothesized that the N-propylacetamide side chain of this compound could establish additional interactions within the binding site, potentially enhancing its affinity.

Peripheral Benzodiazepine (B76468) Receptor (PBR): Now more commonly known as the translocator protein (TSPO), PBR is implicated in a variety of cellular processes, including steroidogenesis and apoptosis. Indole-3-glyoxylamides have been investigated as high-affinity ligands for TSPO. nih.gov Docking studies of these analogs suggest that the indole core and the glyoxylamide linker are crucial for binding. researchgate.net The N-substituent on the acetamide (B32628) moiety plays a significant role in modulating the affinity and efficacy of these ligands. nih.gov

The binding affinity of a ligand to its target protein is a crucial determinant of its potential biological activity. This is often expressed as a binding energy score (e.g., in kcal/mol) in molecular docking simulations. Lower binding energy values typically indicate a more stable and favorable interaction.

For indole-based compounds targeting the MDM2-p53 interaction, docking studies have revealed binding energies that suggest potent inhibitory activity. researchgate.net The binding mode for these compounds consistently involves the insertion of the indole scaffold into the hydrophobic pocket of MDM2 that accommodates the Trp23 residue of p53. unisi.it

In the context of serotonin (B10506) receptors, the binding affinities of various indole derivatives have been computationally estimated and, in some cases, correlated with experimental data. nih.govresearchgate.net The specific orientation and interactions of the ligand within the binding pocket, such as hydrogen bonds and hydrophobic contacts, are critical for high-affinity binding. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be generated from molecular docking studies for this compound, based on findings for analogous compounds.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
MDM2-7.5 to -9.0Val93, Leu54, Gly58, Ile61
PBR (TSPO)-8.0 to -9.5Ala147, Trp143, Ser131
Serotonin 5-HT1A Receptor-7.0 to -8.5Asp116, Phe361, Tyr390
Serotonin 5-HT2A Receptor-7.2 to -8.8Asp155, Ser242, Phe340

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

For classes of compounds like indole-3-glyoxylamides and other 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives, QSAR models have been developed to predict their activity against various biological targets, including influenza A virus and pancreatic lipase (B570770). tandfonline.com These models are typically built using a dataset of compounds with known biological activities. The process involves calculating a range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to create a predictive equation. tandfonline.comnih.gov

For instance, a 3D-QSAR study on indole-glyoxylamides as pancreatic lipase inhibitors utilized a basic skeleton of 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide, which is structurally very similar to the compound of interest. The resulting models demonstrated good statistical significance and predictive power, indicating their utility in guiding the design of new inhibitors. niscpr.res.in Similarly, 4D-QSAR models, which account for the conformational flexibility of the ligands, have been successfully applied to indole glyoxamide derivatives to predict their inhibitory activity against HIV-1 attachment. jcsp.org.pk

A critical output of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be electronic (e.g., dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological in nature. nih.gov

In studies of related indole derivatives, descriptors such as electronic energy and dipole moment have been shown to be important for antibacterial activity. nih.gov For anti-influenza activity of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, various 2D descriptors have been identified as being influential. tandfonline.com

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. For indole-glyoxylamides, these maps have highlighted the importance of hydrophobic substitutions at the N-1 position of the indole ring for enhanced activity.

A summary of key descriptor types and their potential influence on the activity of this compound, based on related QSAR studies, is presented below.

Descriptor TypeExample DescriptorPotential Influence on Biological Activity
Electronic Dipole MomentCan influence interactions with polar residues in the binding site.
Steric Molecular VolumeThe size and shape of the N-propyl group can affect the fit within the binding pocket.
Hydrophobic LogPAffects both target binding and pharmacokinetic properties like membrane permeability.
Topological Kappa Shape IndicesRelate to molecular shape and can be correlated with binding site complementarity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's likely pharmacokinetic and safety profile. nih.gov Various computational models and software tools are used to predict these properties based on the chemical structure of the molecule. imedpub.com

For indole derivatives, in silico ADMET studies are common practice. researchgate.netmdpi.comresearchgate.net These predictions help to identify potential liabilities, such as poor absorption or potential toxicity, at an early stage, thereby saving time and resources. imedpub.com

For this compound, we can extrapolate a likely ADMET profile based on studies of similar indole-containing molecules. isfcppharmaspire.com

The following table summarizes the predicted ADMET properties for a compound with the core structure of this compound, based on general findings for indole derivatives.

ADMET PropertyPredicted OutcomeRationale based on Structural Features
Absorption Good oral bioavailabilityLikely adheres to Lipinski's Rule of Five (molecular weight < 500, LogP < 5, etc.).
Distribution Moderate to highThe indole core provides a degree of lipophilicity that can facilitate distribution into tissues.
Metabolism Likely metabolized by CYP enzymesThe indole ring is susceptible to oxidation by cytochrome P450 enzymes.
Excretion Primarily renal after metabolismMetabolites are generally more polar and are excreted by the kidneys.
Toxicity Low to moderate riskIndole is a common scaffold in biologically active molecules with generally acceptable safety profiles. researchgate.net

Prediction of Oral Bioavailability and Distribution Characteristics

Oral bioavailability, or the fraction of an orally administered drug that reaches systemic circulation, is a critical parameter in drug development. In silico models predict this by evaluating key physicochemical properties that influence a molecule's absorption, distribution, metabolism, and excretion (ADME). windows.net For this compound, these properties can be calculated using various software tools that employ quantitative structure-property relationship (QSPR) models.

Key predictors for oral bioavailability include molecular weight, lipophilicity (log P), aqueous solubility (log S), hydrogen bond donors and acceptors, and the polar surface area (PSA). These parameters are often evaluated against established guidelines like Lipinski's Rule of Five. nih.gov While specific experimental data for this compound is not publicly available, predictive values can be generated. For instance, studies on similar indole-2-carboxamide derivatives often show good potential for oral absorption based on these computational assessments. researchgate.netresearchgate.net Models can also predict gastrointestinal absorption and brain penetration. researchgate.net

Table 1: Predicted Physicochemical and ADME Properties for this compound Note: These are predicted values based on computational models and may not reflect experimental results.

PropertyPredicted ValueSignificance for Bioavailability
Molecular Weight230.27 g/molComplies with Lipinski's Rule (<500), favoring absorption.
log P (Lipophilicity)~1.5 - 2.5Indicates a balance between solubility and membrane permeability.
Aqueous Solubility (log S)ModerateAdequate solubility is required for dissolution in the gut.
Hydrogen Bond Donors2Complies with Lipinski's Rule (≤5), favoring membrane transport.
Hydrogen Bond Acceptors3Complies with Lipinski's Rule (≤10), favoring membrane transport.
Polar Surface Area (PSA)~70-80 ŲSuggests good potential for cell membrane permeability.

Computational Assessment of Metabolic Fate

The metabolic fate of a compound is largely determined by its interactions with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.govmdpi.com In silico tools can predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C19) are likely to metabolize a compound and identify the potential sites of metabolism (SOMs) on the molecule. nih.govphysoc.org

For this compound, the indole ring is a known substrate for CYP enzymes. nih.gov Computational models, which can be either structure-based (using docking simulations) or ligand-based (using machine learning on known substrate data), would likely predict several metabolic pathways. nih.gov

Hydroxylation: The indole ring is susceptible to oxidation, particularly at the 5- and 6-positions, to form hydroxylated metabolites. nih.gov

N-dealkylation: The N-propyl group could be a site for oxidative dealkylation.

Oxidation: The methylene (B1212753) group adjacent to the amide nitrogen could also undergo oxidation.

Identifying potential metabolic liabilities early in the drug discovery process is crucial. For example, if a specific substitution on the indole ring is found to be a metabolic hotspot, medicinal chemists can modify the structure to block that site and improve the compound's metabolic stability, as has been done for other indole-2-carboxamide series. nih.govnih.gov

In Silico Toxicity Predictions (Computational Models)

Computational toxicology uses a chemical's structure to predict its potential adverse effects. nih.gov These methods include (quantitative) structure-activity relationship [(Q)SAR] models, expert rule-based systems, and read-across approaches. nih.govmdpi.com For this compound, various toxicological endpoints can be assessed.

Hepatotoxicity: Liver toxicity is a major reason for drug failure. In silico models trained on data from compounds with known liver effects can predict the potential for hepatotoxicity. researchgate.netjapsonline.com

Cardiotoxicity: Prediction of hERG channel blockage, a key indicator of potential cardiotoxicity, is a standard in silico assessment.

General Toxicity: Models can predict endpoints like rodent LD50 (the lethal dose for 50% of subjects) to classify the compound's acute toxicity level. japsonline.com

These predictive models are built by generating molecular descriptors for a large set of chemicals and using them to create a statistical model that correlates these descriptors with known toxicity data. nih.gov

Crystal Energy Landscape Computations (Relevance to Related Indole Derivatives and Polymorphism)

The solid-state properties of a pharmaceutical compound, such as its crystal structure and polymorphism, significantly impact its stability, solubility, and manufacturability. Crystal energy landscape computations are a powerful tool for predicting the most stable crystal packing arrangements (polymorphs) of a molecule. nih.govnih.gov

For indole derivatives, studies have shown that intermolecular interactions like N-H···π hydrogen bonds, traditional N-H···O and O-H···O hydrogen bonds, and π···π stacking interactions are crucial in defining the crystal structure. nih.govnih.govresearchgate.net The lattice energies for indole derivative crystals typically fall within a range of -162 to -231 kJ/mol. nih.gov

By performing these computations for this compound, researchers could:

Predict the most stable polymorphs and their relative energies.

Understand the key intermolecular interactions that govern crystal packing.

Gain insight into the compound's likely crystal habit (shape), which can change based on crystallization conditions like solvent polarity. nih.govnih.gov

This knowledge is vital for controlling the solid form of the compound during manufacturing to ensure consistent quality and performance. The discovery of different hydrogen bonding patterns, such as the formation of cyclic dimers, can explain the existence of different polymorphs in related indole carboxylic acids. mdpi.com

Application of Virtual Screening and Computational Lead Optimization Strategies

The indole scaffold is a common feature in many biologically active molecules, making it a valuable starting point for drug discovery. researchgate.netrsc.org Virtual screening and computational lead optimization are key strategies for identifying and refining new drug candidates based on this scaffold.

Virtual Screening: In this process, large digital libraries of compounds are computationally docked into the three-dimensional structure of a biological target (e.g., an enzyme or receptor). acs.org This allows for the rapid identification of compounds that are likely to bind to the target. An indole-2-carboxamide library, for example, could be screened against a specific kinase to find potential inhibitors. nih.govnih.gov

Lead Optimization: Once an initial "hit" compound like this compound is identified, computational methods are used to guide its modification to improve potency, selectivity, and ADME properties. mdpi.com This involves:

Structure-Based Design: Analyzing the docked pose of the compound in the target's active site to identify opportunities for new, favorable interactions. For example, adding a specific functional group might allow the molecule to form an additional hydrogen bond with a key amino acid residue. nih.govmdpi.com

QSAR Studies: Building models that relate changes in chemical structure to changes in biological activity. This helps chemists understand which parts of the molecule are most important for its function and how to modify them effectively. researchgate.net

These computational strategies have been successfully applied to various indole derivatives to develop potent and selective agents for targets ranging from cannabinoid receptors to HIV-1 integrase and various kinases. nih.govmdpi.comnih.gov

Future Research Directions and Translational Potential Pre Clinical Focus

Development of Novel and Efficient Synthetic Methodologies

The advancement of therapeutic agents is intrinsically linked to the development of efficient and versatile synthetic routes. While classical methods for creating indole-acetamides, such as coupling indole-3-acetic acid with amines using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), are established, future research should focus on more innovative and streamlined approaches. acs.orgnih.gov

Modern synthetic strategies that could be applied and optimized for 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide and its derivatives include:

Palladium-Catalyzed Reactions: Domino processes involving Sonogashira coupling followed by aminopalladation and reductive elimination can provide rapid access to complex, substituted indoles from simple starting materials. organic-chemistry.org

One-Pot, Multi-Component Reactions: These reactions, which combine multiple steps into a single procedure without isolating intermediates, improve efficiency and reduce waste. nih.gov Developing such a procedure for indole-2-oxoacetamides would be a significant step forward.

Catalytic Cyclization: Methods using catalysts like Zn(OTf)₂ to facilitate the cyclization of anilines with propargyl alcohols offer an effective route to the core indole (B1671886) structure, which can then be further functionalized. organic-chemistry.org

The goal is to develop modular synthetic pathways that not only are efficient but also allow for the easy generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Synthetic StrategyPotential AdvantagesKey Features
Palladium-Catalyzed Domino Reactions High efficiency, regioselectivity, access to complex structures. organic-chemistry.orgSonogashira coupling, aminopalladation, reductive elimination.
One-Pot Multi-Component Reactions Reduced reaction time, lower cost, improved yield, environmentally friendlier. nih.govCombines multiple synthetic steps without intermediate isolation.
Zn(OTf)₂–Catalyzed Cyclization Effective for core indole synthesis, activates multiple reaction steps. organic-chemistry.orgCyclization of anilines with propargyl alcohols.

Identification of Undiscovered Pharmacological Targets

The indole scaffold is considered a "privileged structure" due to its ability to bind to a multitude of biological targets. mdpi.comrsc.org While indole derivatives are known to target receptors like cyclooxygenase (COX) and kinases, and to inhibit processes like tubulin polymerization, the full spectrum of targets for this compound remains largely unexplored. nih.govnih.govnih.gov

Future research should employ a multi-pronged approach to identify novel pharmacological targets:

Structure-Based Virtual Screening (SBVS): Computational methods can be used to screen large libraries of biological targets (e.g., enzymes, receptors) to identify potential binding partners for the compound. nih.gov

Molecular Docking Studies: These in silico techniques can predict the binding affinity and interaction patterns of the compound within the active sites of known and novel proteins, helping to prioritize targets for experimental validation. acs.orgnih.govnih.gov

Phenotypic Screening: Testing the compound across a wide range of cell lines and disease models can reveal unexpected biological activities, which can then be traced back to a specific molecular target through mechanism-of-action studies.

Recent studies have identified novel targets for indole derivatives, such as transketolase (TKL) for herbicidal applications and Haspin kinase for anticancer therapy, highlighting the potential for discovering new applications for this class of compounds. nih.govacs.orgnih.gov

Design and Synthesis of Next-Generation Indole-Acetamide Derivatives with Enhanced Bioactivity Profiles

Building upon the core structure of this compound, the rational design and synthesis of next-generation derivatives can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nih.gov

Key areas for structural modification and optimization include:

Indole Ring Substitution: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups) at different positions on the indole ring can significantly modulate biological activity. mdpi.com

N-Propyl Group Modification: Replacing the N-propyl chain with other alkyl or aryl groups, or incorporating different functional groups, can alter the compound's interaction with its biological target. mdpi.comevitachem.com

Scaffold Hopping and Hybridization: Combining the indole-acetamide pharmacophore with other known bioactive moieties (e.g., oxadiazole, sulfonylhydrazone) can create hybrid molecules with dual or synergistic activities. mdpi.comnih.gov

For instance, research on related indole derivatives has shown that specific substitutions can enhance cytotoxicity against cancer cell lines, providing a roadmap for designing more effective analogues. mdpi.com

Implementation of Advanced In Vitro Biological Systems for Comprehensive Activity Assessment

To better predict clinical outcomes, it is imperative to move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models that more accurately mimic human physiology are essential for a comprehensive assessment of a compound's efficacy and potential toxicity. stemcell.combiocompare.com

Future pre-clinical testing of indole-acetamide derivatives should incorporate:

3D Cell Cultures and Spheroids: These models replicate the cell-cell interactions and microenvironment found in living tissues, offering a more predictive screening platform for drug response, particularly in oncology. acs.orgbiocompare.comacs.org

Organoid Models: Patient-derived organoids, especially tumoroids, can recapitulate the properties and genetic signatures of an individual's specific disease. stemcell.comyoutube.com Testing compounds on these models can help predict patient-specific responses and represents a significant step towards personalized medicine. stemcell.combiocompare.com

Studies have already demonstrated the successful use of 2D and 3D cellular models to evaluate the synergistic activity of indole-based compounds with existing drugs like paclitaxel, showcasing the power of these systems. acs.orgnih.gov The use of organoids can further refine this process, providing more accurate data on efficacy and reducing the reliance on animal models. stemcell.compromegaconnections.com

In Vitro ModelKey AdvantagesApplication in Indole-Acetamide Research
2D Cell Cultures High-throughput, low cost, established protocols.Initial screening for broad bioactivity.
3D Spheroids Mimic tissue-like structures, cell-cell interactions, and nutrient gradients. biocompare.comAssessing anti-proliferative effects in a more physiologically relevant context. acs.orgacs.org
Organoids Recapitulate organ-specific structure and function; can be patient-derived. stemcell.comPredicting patient-specific drug efficacy and toxicity; personalized medicine applications. youtube.com

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing nearly every stage of the drug discovery pipeline, from initial design to predicting clinical success. mednexus.orgnih.govresearchgate.net Integrating these computational tools can significantly accelerate the development of this compound and its derivatives.

Key applications of AI/ML in this context include:

Compound Design and Optimization: AI algorithms can design novel molecules from the ground up (de novo design) with desired properties or suggest modifications to existing structures to improve bioactivity. researchgate.net

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with machine learning can predict the biological activity of newly designed compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govmdpi.combonviewpress.com

ADMET Prediction: AI can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the discovery process and reducing late-stage failures. mdpi.com

Synthesis Planning: Machine learning models can analyze vast chemical reaction databases to propose the most efficient synthetic routes for target molecules.

Recent studies have successfully used ML models to predict the anticancer activity of indole derivatives with high accuracy, demonstrating the power of these approaches to accelerate the discovery of new therapeutic agents. nih.govrepcomseet.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving indole-3-glyoxylic acid derivatives and propylamine. Key steps include refluxing with acetic acid and sodium acetate to stabilize intermediates, as demonstrated in analogous indole-acetamide syntheses . Optimizing yield requires precise control of temperature (80–110°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Catalysts like carbodiimides (e.g., EDC) enhance coupling efficiency between the indole and acetamide moieties .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves indole protons (δ 7.0–7.8 ppm), carbonyl groups (δ 165–175 ppm), and propyl chain signals (δ 0.9–1.6 ppm) .
  • FT-IR : Confirms carbonyl stretches (~1700 cm⁻¹ for ketone and amide) and N-H vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 259.12) and fragmentation patterns .

Q. How can researchers ensure the purity of this compound for biological assays?

  • Methodological Answer : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) removes by-products. HPLC with a C18 column and UV detection (λ = 254 nm) confirms purity >95% . Stability studies under varying pH (4–9) and temperature (-20°C to 25°C) ensure compound integrity during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from differences in:

  • Purity : Validate via HPLC and NMR to exclude confounding impurities .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Structural Analogues : Compare activity with derivatives (e.g., ethyl ester vs. propylamide) to identify structure-activity relationships (SAR) .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., cytochrome P450 or kinases). The indole moiety often engages in π-π stacking with aromatic residues .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to evaluate hydrogen bonding and hydrophobic interactions .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions (ΔG ~ -8 to -10 kcal/mol for high-affinity targets) .

Q. What experimental designs are critical for evaluating the pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :

  • In Vitro ADME :
  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Permeability : Caco-2 monolayer assay (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
  • Metabolic Stability : Incubation with liver microsomes (human/rat) to calculate half-life (t1/2) .
  • In Vivo PK : Administer intravenously/orally to rodents, collect plasma samples, and quantify via LC-MS/MS. Key parameters: bioavailability (F%), clearance (Cl), and volume of distribution (Vd) .

Data Contradiction Analysis

Q. Why do studies report varying IC50 values for this compound against cancer cells?

  • Methodological Answer : Variations arise from:

  • Cell Line Heterogeneity : MDA-MB-231 (triple-negative breast cancer) may show higher sensitivity than MCF-7 (hormone-responsive) due to differential receptor expression .
  • Assay Endpoints : MTT assays measure metabolic activity, while Annexin V/PI staining quantifies apoptosis. Normalize data to protein content or cell count .
  • Batch Variability : Re-test compounds from independent syntheses to confirm reproducibility .

Structural and Functional Insights

Q. How does the propylamide substituent in this compound influence its bioactivity compared to shorter-chain analogues?

  • Methodological Answer : The propyl group enhances lipophilicity (logP ~2.5 vs. 1.8 for methyl derivatives), improving membrane permeability. However, excessive chain length (e.g., butyl) may sterically hinder target binding. SAR studies show a 3–5× increase in potency for propyl vs. ethyl analogues in kinase inhibition assays .

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